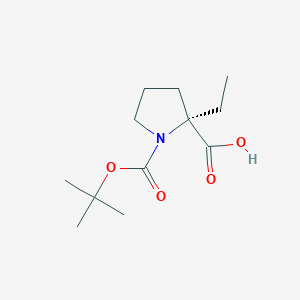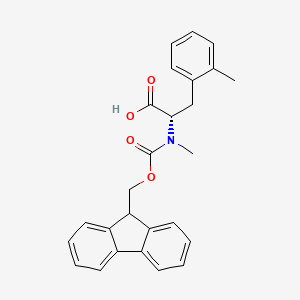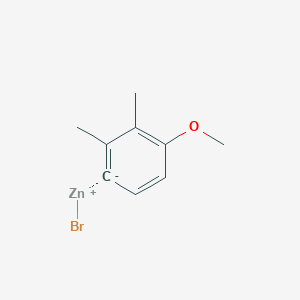
2,3-Dimethyl-4-methoxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-4-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This reagent is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of tetrahydrofuran as a solvent stabilizes the organozinc species, making it more reactive and easier to handle in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-4-methoxyphenylzinc bromide can be synthesized through the reaction of 2,3-dimethyl-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the following steps:
- Dissolve 2,3-dimethyl-4-methoxyphenyl bromide in tetrahydrofuran.
- Add zinc powder or zinc dust to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors equipped with efficient stirring mechanisms.
- Maintaining strict control over reaction conditions, such as temperature and inert atmosphere.
- Employing high-purity starting materials to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-4-methoxyphenylzinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It participates in reactions like Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Nucleophilic addition: It can add to electrophilic carbonyl compounds to form alcohols.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, facilitating further transformations.
Common Reagents and Conditions
Palladium catalysts: Commonly used in cross-coupling reactions.
Electrophilic carbonyl compounds: Used in nucleophilic addition reactions.
Inert atmosphere: Necessary to prevent oxidation of the organozinc compound.
Major Products
Biaryls: Formed in cross-coupling reactions.
Alcohols: Formed in nucleophilic addition reactions.
Applications De Recherche Scientifique
2,3-Dimethyl-4-methoxyphenylzinc bromide has numerous applications in scientific research:
Organic synthesis: Used to construct complex organic molecules through cross-coupling and nucleophilic addition reactions.
Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material science: Utilized in the preparation of functional materials with specific properties.
Agrochemicals: Involved in the synthesis of active ingredients for pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 2,3-dimethyl-4-methoxyphenylzinc bromide involves the transfer of its organic group to an electrophilic partner. In cross-coupling reactions, the organozinc compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triisopropylphenylmagnesium bromide: Another organometallic compound used in similar types of reactions.
4-(Trifluoromethoxy)phenylmagnesium bromide: Used in cross-coupling reactions and nucleophilic additions.
Uniqueness
2,3-Dimethyl-4-methoxyphenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in synthetic applications. Its use in tetrahydrofuran as a solvent enhances its stability and reactivity compared to other organozinc compounds.
Propriétés
Formule moléculaire |
C9H11BrOZn |
|---|---|
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-methoxy-2,3-dimethylbenzene-4-ide |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-7-5-4-6-9(10-3)8(7)2;;/h4,6H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
HWJMAQIDSBMZDH-UHFFFAOYSA-M |
SMILES canonique |
CC1=[C-]C=CC(=C1C)OC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


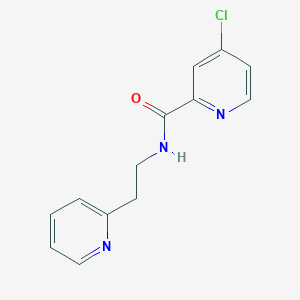
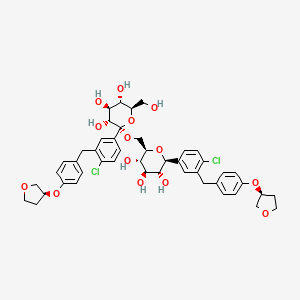
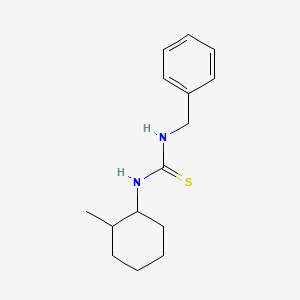



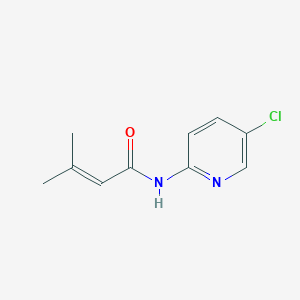
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
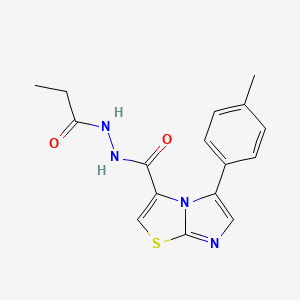
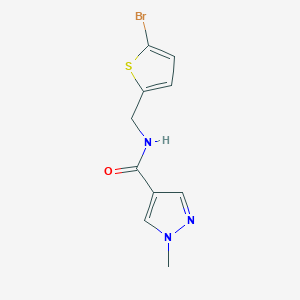
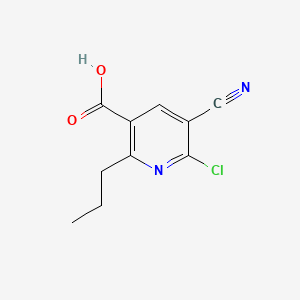
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
